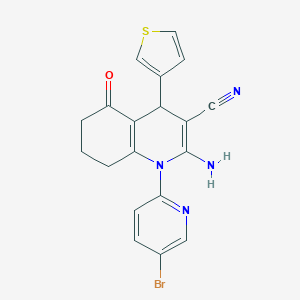![molecular formula C27H25F3N2O5 B393791 METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B393791.png)
METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and a hexahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group is introduced through a cyclization reaction involving a suitable precursor, such as a catechol derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Construction of the Hexahydroquinoline Core: This step involves the cyclization of an appropriate intermediate, often using a Lewis acid catalyst.
Final Coupling and Esterification: The final step includes coupling the intermediate with methyl 2-amino-3-carboxylate under esterification conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to fully saturated analogs.
科学研究应用
METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential as a COX inhibitor, which could make it useful in developing anti-inflammatory drugs.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In cancer cells, it may induce apoptosis by disrupting microtubule assembly and inhibiting tubulin polymerization .
相似化合物的比较
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound also contains the benzodioxole group and is studied for its psychoactive properties.
Uniqueness
METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of a trifluoromethyl group, a benzodioxole moiety, and a hexahydroquinoline core
属性
分子式 |
C27H25F3N2O5 |
|---|---|
分子量 |
514.5g/mol |
IUPAC 名称 |
methyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H25F3N2O5/c1-26(2)11-17-22(18(33)12-26)21(14-8-9-19-20(10-14)37-13-36-19)23(25(34)35-3)24(31)32(17)16-7-5-4-6-15(16)27(28,29)30/h4-10,21H,11-13,31H2,1-3H3 |
InChI 键 |
OAEPBKKFUZHZKL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)OC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)OC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B393708.png)
![2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B393709.png)
![Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393712.png)
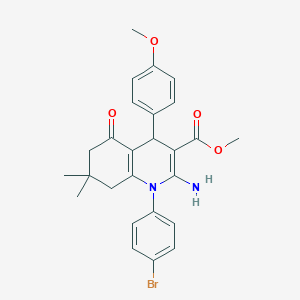
![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B393715.png)
![2-amino-4-(2,3-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B393717.png)
![ethyl 2-amino-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393718.png)
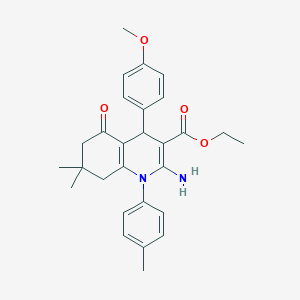
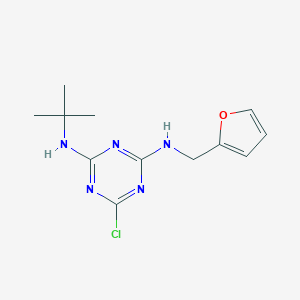
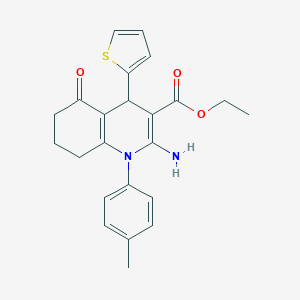
![2-{[2-(1-Azepanyl)ethyl]sulfanyl}-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B393726.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(3,4,5-trimethoxyphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile](/img/structure/B393727.png)
![2-(2,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393728.png)
